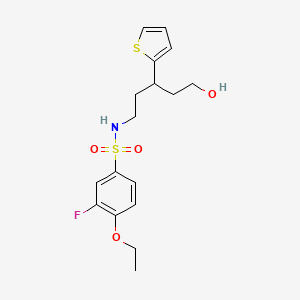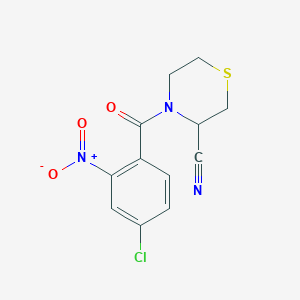![molecular formula C13H12ClN3O2S B2497613 6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705660-25-8](/img/structure/B2497613.png)
6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, commonly known as CMPD1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of numerous scientific research studies.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine”, also known as “6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine”.
Anticancer Activity
6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: has shown significant potential as an anticancer agent. This compound acts as a kinase inhibitor, targeting specific protein kinases involved in cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer and leukemia .
Antibacterial Properties
This compound has been evaluated for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its dual activity as both an anticancer and antibacterial agent makes it particularly valuable in treating infections in immunocompromised cancer patients .
Antitubercular Activity
Research has also explored the antitubercular potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes it a potential candidate for developing new antitubercular drugs .
Antiviral Applications
The compound has been investigated for its antiviral properties, particularly against viruses that cause significant human diseases. Its ability to inhibit viral replication by targeting specific viral enzymes or host cell pathways is a key area of research, offering potential for developing new antiviral therapies .
Anti-inflammatory Effects
Studies have indicated that this compound may possess anti-inflammatory properties. By inhibiting specific enzymes and signaling pathways involved in inflammation, it could be used to develop new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Research has suggested that 6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine may have neuroprotective effects. It could potentially protect neurons from damage caused by oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Research
The compound has also been studied for its potential benefits in cardiovascular research. It may help in managing conditions such as hypertension and atherosclerosis by modulating specific molecular targets involved in cardiovascular health .
Antifungal Activity
Lastly, the compound has shown potential antifungal activity. It could be effective against various fungal pathogens, providing a basis for developing new antifungal agents to treat infections caused by fungi .
These diverse applications highlight the significant potential of 6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in various fields of scientific research and drug development.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Synthesis and anti-tubercular evaluation of some novel pyrazolo[3,4-d]pyrimidine derivatives Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, and evaluation
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the compound fitting into the ATP binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
特性
IUPAC Name |
6-(3-chloro-4-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-9-2-3-11(4-12(9)14)20(18,19)17-6-10-5-15-8-16-13(10)7-17/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKWINWXNIFXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

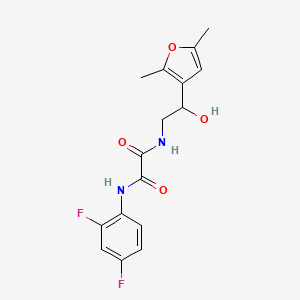

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)
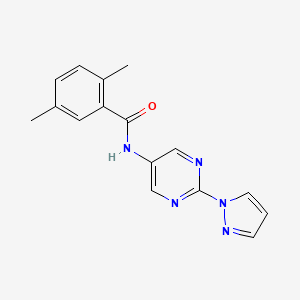
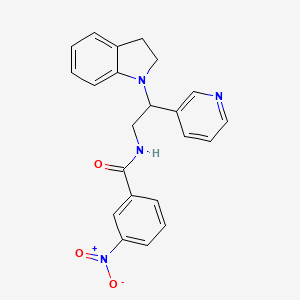
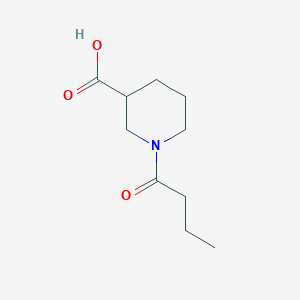

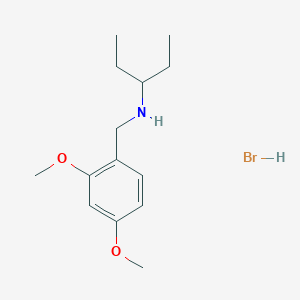

![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)
